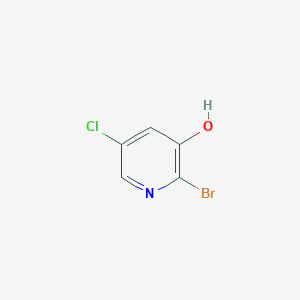

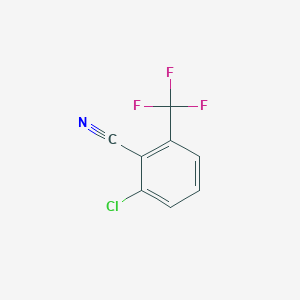

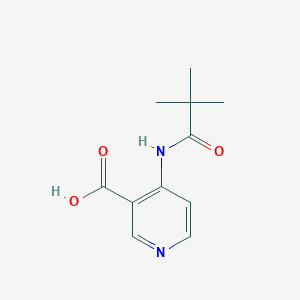

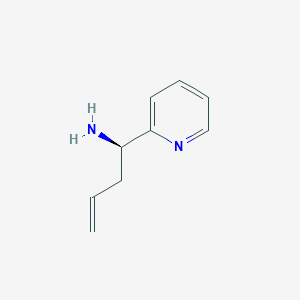

2-溴-5-氯吡啶-3-醇

描述

Synthesis Analysis

The synthesis of halogenated pyridines is a topic of interest in several papers. For instance, paper describes the immobilization of 2-chloro-5-bromopyridine on polystyrene, which could be a starting point for synthesizing a variety of pyridine derivatives. Similarly, paper discusses the synthesis of halogen-rich pyridine intermediates, which could potentially be modified to synthesize 2-Bromo-5-chloropyridin-3-ol.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized using X-ray crystallography, as seen in paper , where the structure of a bromo-chloropyrimidine is analyzed. Paper provides structural and spectroscopic evidence of hydrogen bonding in halogenated pyridines, which could be relevant to understanding the molecular structure of 2-Bromo-5-chloropyridin-3-ol.

Chemical Reactions Analysis

The reactivity of bromo-chloropyridines is explored in several papers. Paper describes a nucleophilic aromatic substitution reaction to obtain bromo(methylthio)pyridines, which could be analogous to reactions that 2-Bromo-5-chloropyridin-3-ol might undergo. Paper discusses the Suzuki cross-coupling reaction of a bromo-chlorophenyl derivative, which is a common reaction in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be inferred from papers such as , which provides vibrational spectra and theoretical calculations for chloro- and bromopyridines. These studies help understand the electronic structure and reactivity of such compounds. Paper includes a study of the electronic, nonlinear optical, and biological properties of bromo-substituted pyridines, which could be relevant to the properties of 2-Bromo-5-chloropyridin-3-ol.

Relevant Case Studies

While there are no direct case studies on 2-Bromo-5-chloropyridin-3-ol, the papers provide case studies on related compounds. For example, paper evaluates the insecticidal and fungicidal activities of bromo-chloropyridine derivatives, which could suggest potential applications for 2-Bromo-5-chloropyridin-3-ol in similar biological contexts.

科学研究应用

选择性胺化

- 多卤吡啶的选择性胺化:一项研究表明成功地对5-溴-2-氯吡啶进行了胺化,产率高,展示了其在有机合成中的潜力 (Ji, Li, & Bunnelle, 2003)。

卤素交换

- 吡啶中的卤素/卤素置换:另一个重要应用是在各种卤代吡啶中进行卤素交换,表明2-溴-5-氯吡啶-3-醇在不同化学反应中的多功能性 (Schlosser & Cottet, 2002)。

2-芳基吡啶的合成

- 顺序钯催化反应:该化合物通过直接芳基化和铃木偶联促进了各种2-芳基吡啶的合成,突出了其在复杂有机合成中的作用 (Baloch等,2012)。

振动光谱和结构分析

- 振动光谱和结构:对各种卤代吡啶,包括2-溴-5-氯吡啶-3-醇的详细振动光谱和结构分析提供了对其分子结构的见解,这对于进一步在材料科学中的应用至关重要 (Boopalachandran, Sheu, & Laane, 2012)。

密度泛函理论研究

- 光谱和理论研究:对类似化合物进行了密度泛函理论研究,以了解它们的电子性质,这对于设计新材料和药物至关重要 (Vural & Kara, 2017)。

晶体结构和生物活性

- 晶体结构和生物活性分析:从2-溴-5-氯吡啶-3-醇衍生的化合物的合成和晶体结构分析揭示了它们在生物应用中的潜力,如抗病毒和抗真菌活性 (Li et al., 2015)。

催化和合成

- 脱卤催化:它已被用于探索钯催化剂上的脱卤反应的研究,这在制药合成中至关重要 (Gurovets, Sharf, & Belen'kii, 1985)。

亲核芳香取代

- 亲核芳香取代反应:该化合物在涉及亲核芳香取代的研究中至关重要,突显了其在有机合成中的重要性 (Begouin, Peixoto, & Queiroz, 2013)。

电催化

- 电催化合成:已对类似化合物进行了氨基烟酸的电催化合成研究,突出了其在电化学中的潜力 (Gennaro et al., 2004)。

安全和危害

“2-Bromo-5-chloropyridin-3-ol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEWQBDKAZUKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563472 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloropyridin-3-ol | |

CAS RN |

127561-70-0 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)